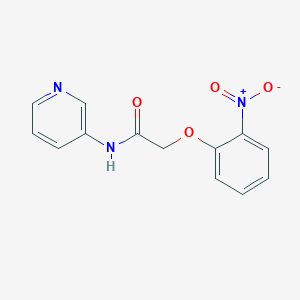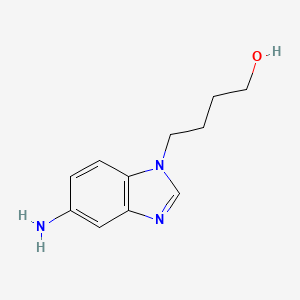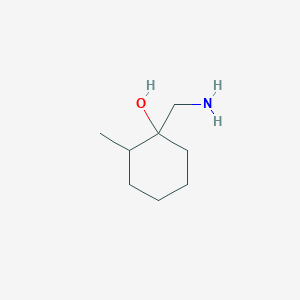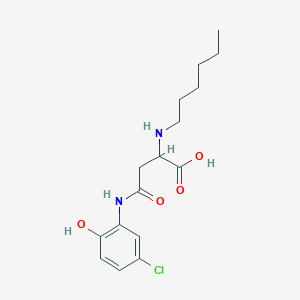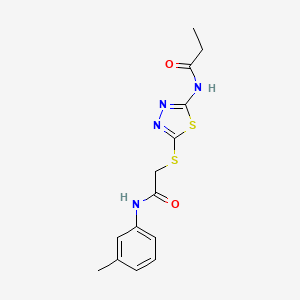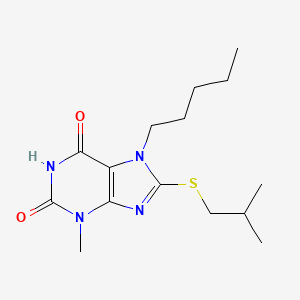
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. P2Y1 receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential applications in scientific research, particularly in the areas of cardiovascular and neurological diseases.
Wirkmechanismus
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects by selectively blocking the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the binding of ADP. Activation of this receptor leads to platelet aggregation and vasoconstriction. By blocking this receptor, 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione inhibits these processes and prevents the formation of blood clots.
Biochemische Und Physiologische Effekte
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In addition to its antiplatelet activity, 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have vasodilatory effects in certain blood vessels. It has also been shown to inhibit the release of neurotransmitters such as glutamate and dopamine, which may have implications for the treatment of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is its selectivity for the P2Y1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione. One area of interest is in the development of novel antiplatelet agents for the prevention of thrombotic events. 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione may serve as a starting point for the development of more potent and selective P2Y1 receptor antagonists. Another area of interest is in the potential use of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione in the treatment of neurological diseases. Its ability to inhibit the release of neurotransmitters may have implications for the treatment of conditions such as Parkinson's disease and schizophrenia.
Synthesemethoden
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylpropanethiol to form 2-methylpropylthio-4,6-dichloropyrimidine. This intermediate is then reacted with 3-methylxanthine in the presence of a base to form 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is in cardiovascular diseases, particularly in the prevention of thrombosis. 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to inhibit platelet aggregation, which is a key process in the formation of blood clots. This makes it a potential therapeutic agent for the prevention of thrombotic events such as heart attacks and strokes.
Eigenschaften
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKPOQOSMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isobutylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)
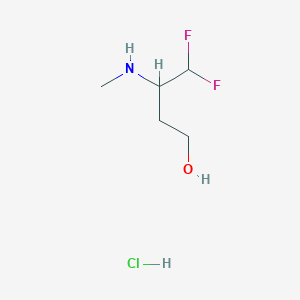
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
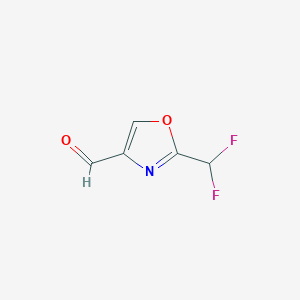
![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)
